CID 129894350

Description

Historical Trajectory and Scientific Significance of Dithiophosphate (B1263838) Compounds

The scientific journey of dithiophosphate compounds is closely linked with the development of lubricant additives in the early 20th century. Notably, zinc dialkyldithiophosphates (ZDDPs) were developed in the 1940s and quickly became recognized for their exceptional anti-wear and antioxidant properties in engine oils. wikipedia.orgsciensage.infoacs.orgulprospector.com This discovery marked a significant milestone, establishing dithiophosphates as crucial components in the automotive and machinery industries for enhancing the longevity and performance of mechanical parts. sciensage.infoulprospector.comresearchgate.net

The synthesis of these compounds typically involves the reaction of phosphorus pentasulfide with corresponding alcohols to form a dithiophosphoric acid, which is then neutralized. wikipedia.orgsciensage.info The versatility in the choice of alcohols allows for the fine-tuning of the properties of the final dithiophosphate product. wikipedia.org

Beyond their role as lubricant additives, the scientific significance of dithiophosphates has expanded over time. They are recognized for their ability to form protective tribofilms on metal surfaces, which are crucial in preventing wear and corrosion. ulprospector.comresearchgate.netresearchgate.net The unique coordination chemistry of dithiophosphates has also made them valuable ligands in inorganic and organometallic chemistry. junbangchemical.com Their interactions with various metals have been a subject of extensive study, leading to a deeper understanding of their chemical behavior and paving the way for new applications. researchgate.net

Interdisciplinary Research Landscape Involving Organophosphorus Chemistry

Organophosphorus chemistry, the field that encompasses compounds like Sodium O,O-diisobutyl dithiophosphate, is a vast and rapidly growing branch of organic chemistry. rsc.orgnih.gov It is often referred to as "the golden age of phosphorus chemistry" due to the element's versatile nature and its presence in a wide array of commercially and biologically important molecules. nih.gov Phosphorus's ability to exist in various oxidation states and coordination numbers leads to a rich and diverse chemistry. wikipedia.org

The interdisciplinary nature of organophosphorus chemistry is evident in its wide-ranging applications:

Catalysis: Organophosphorus compounds, particularly phosphines, are widely used as ligands in homogeneous catalysis, facilitating a myriad of organic transformations. wikipedia.org Dithiophosphates themselves can act as catalysts in certain organic reactions, helping to accelerate reaction rates and improve yields. junbangchemical.com

Materials Science: These compounds are integral to the development of new materials, including flame retardants and plasticizers. wikipedia.org The unique properties of organophosphorus compounds are being harnessed to create advanced materials with tailored functionalities. ox.ac.uk

Agrochemicals: A significant portion of pesticides are organophosphorus compounds, highlighting their importance in modern agriculture. wikipedia.org

Medicinal Chemistry: The biological activity of many organophosphorus compounds has led to their use in medicine, including in the development of drugs for treating bone disorders, cancer, and viral infections. nih.gov

Green Chemistry: There is a growing focus on developing more sustainable and environmentally friendly approaches to the synthesis and application of organophosphorus compounds. nih.govyoutube.com

Rationale for Advanced Investigation into Sodium O,O-diisobutyl Dithiophosphate

The continued and advanced investigation into Sodium O,O-diisobutyl dithiophosphate is propelled by several key factors, primarily its crucial role as a collector in the mining industry for froth flotation. riverlandtrading.com This process is essential for the extraction of valuable metals from their ores. riverlandtrading.com The compound's effectiveness in selectively binding to sulfide (B99878) minerals, such as those of copper, lead, and zinc, allows for their efficient separation from unwanted gangue minerals. riverlandtrading.comglobethesis.com

Research in this area is driven by the need to optimize flotation processes, improve recovery rates of valuable metals, and enhance selectivity, particularly with increasingly complex and low-grade ores. mdpi.commdpi.com Furthermore, understanding the adsorption mechanism of Sodium O,O-diisobutyl dithiophosphate on mineral surfaces is a key area of study, as it underpins the efficiency of the flotation process. globethesis.comresearchgate.net

Beyond its established application in mineral processing, Sodium O,O-diisobutyl dithiophosphate serves as a precursor or intermediate in the synthesis of other organic and specialty chemicals. riverlandtrading.com This opens avenues for its use in developing novel compounds with potentially valuable properties for various applications, including as corrosion inhibitors and adhesive additives. riverlandtrading.com The hydrophobic properties imparted by the isobutyl groups are a key feature that makes it effective in these roles. cymitquimica.com

Properties of Sodium O,O-diisobutyl Dithiophosphate

| Property | Value |

| Molecular Formula | C₈H₁₈NaO₂PS₂ |

| Molecular Weight | 264.32 g/mol |

| Appearance | Colorless to faint yellow liquid |

| Melting Point | 55 °C |

| Boiling Point | 292.8 °C |

| Density | 1.1 g/cm³ |

| Flash Point | 130.9 °C |

Synonyms for Sodium O,O-diisobutyl Dithiophosphate

| Synonym |

| Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt |

| Sodium O,O-diisobutyl dithiophosphate |

| Sodium diisobutyldithiophosphate |

Properties

CAS No. |

53378-51-1 |

|---|---|

Molecular Formula |

C8H19NaO2PS2 |

Molecular Weight |

265.3 g/mol |

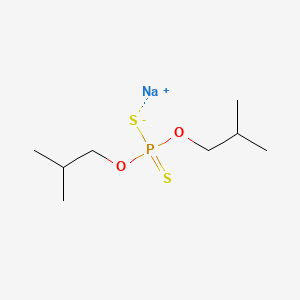

IUPAC Name |

sodium;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C8H19O2PS2.Na/c1-7(2)5-9-11(12,13)10-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,12,13); |

InChI Key |

BMMMYFMIMMLCOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP(=S)(OCC(C)C)[S-].[Na+] |

Other CAS No. |

53378-51-1 |

physical_description |

Liquid |

Pictograms |

Corrosive |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of O,o Diisobutyl Dithiophosphates

Established Synthetic Pathways for Sodium O,O-diisobutyl Dithiophosphate (B1263838)

The industrial production of sodium O,O-diisobutyl dithiophosphate relies on a few key synthetic strategies. These methods are valued for their efficiency and the use of readily available chemical precursors.

A prominent synthetic route involves the use of Grignard reagents, which are powerful tools in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmnstate.edu This pathway utilizes an isobutyl Grignard reagent, such as isobutylmagnesium bromide, which is prepared by reacting an isobutyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comgoogle.com

The synthesis can be summarized in a two-step process. First, the Grignard reagent is reacted with a phosphorus source like phosphorus thiochloride (PSCl₃). google.com This step forms a tetra-isobutyl di-sulfur-phosphine intermediate. In the second step, this intermediate undergoes a reaction with a vulcanizing agent to yield the final diisobutyl dithiophosphinic acid, which is then neutralized to its sodium salt. google.com This approach is considered a mainstream method due to the accessibility of the raw materials and the relatively few reaction steps involved. google.com

The most common and economically significant method for synthesizing O,O-dialkyl dithiophosphoric acids is the reaction of an alcohol with phosphorus pentasulfide (P₄S₁₀, often written as P₂S₅). researchgate.netsciensage.info In this process, isobutyl alcohol is reacted directly with phosphorus pentasulfide. researchgate.net The reaction involves the phosphosulfuration of the alcohol, leading to the formation of O,O-diisobutyl dithiophosphoric acid and the evolution of hydrogen sulfide (B99878) (H₂S) gas. researchgate.net

The general scheme for this reaction is: 4 R-OH + P₂S₅ → 2 (RO)₂P(S)SH + H₂S (where R = isobutyl group)

Following the formation of the diisobutyl dithiophosphoric acid, it is neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to produce the stable sodium O,O-diisobutyl dithiophosphate salt. researchgate.netsolechem.eu This acid-base neutralization is the final step in isolating the target compound. solechem.eu

While the phosphorus pentasulfide and Grignard routes are dominant, variations in precursors offer alternative approaches. The use of phosphorus thiochloride with a Grignard reagent is a key alternative to the phosphorus pentasulfide method. google.com The final step in many synthetic pathways is the straightforward neutralization of the O,O-diisobutyl dithiophosphoric acid intermediate. solechem.eu This acid can, in principle, be generated through various means before being reacted with sodium hydroxide to yield the final salt product. researchgate.netsolechem.eu

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the efficiency of synthesis and the quality of the final product, careful control over reaction parameters is essential. Stoichiometry, temperature, and reaction time are critical variables that are manipulated to enhance yield and purity. wikipedia.orgsolechem.eunih.gov

Table 1: Stoichiometric Parameters in Dithiophosphate Synthesis

| Reactants | Recommended Molar Ratio | Reference |

|---|---|---|

| Alcohol : Phosphorus Pentasulfide | 4 : 1 | researchgate.net |

| Butyl Alcohol : Phosphorus Pentasulfide | Stoichiometric | google.com |

Temperature and reaction duration are interdependent parameters that profoundly influence the reaction kinetics. For the synthesis using phosphorus pentasulfide and alcohols, the reaction is often initiated at room temperature, followed by heating to drive the reaction to completion. researchgate.net For instance, after the gradual addition of P₂S₅ to isobutyl alcohol, the reaction mixture is typically heated to around 80-85°C. researchgate.netnih.gov The reaction is continued at this temperature for several hours (ranging from 3 to 16 hours) until the evolution of hydrogen sulfide gas ceases, indicating the completion of the reaction. researchgate.netnih.govgoogle.com

However, the optimal temperature can be structure-dependent. For certain alcohols, particularly tertiary alcohols, elevated temperatures can lead to the formation of undesired side products, necessitating the use of lower reaction temperatures (e.g., 45°C) to maintain purity. nih.gov This highlights the importance of tailoring the kinetic parameters to the specific alcohol being used to achieve a high yield of the desired dithiophosphate. nih.gov

Table 2: Optimized Temperature and Time Parameters for Dialkyl Dithiophosphate Synthesis

| Alcohol Type | Temperature | Reaction Time | Notes | Reference |

|---|---|---|---|---|

| Isobutyl Alcohol | 80°C | ~4-5 hours | Reaction continues until H₂S evolution stops. | researchgate.net |

| General Fatty Alcohols (C2-C12) | 85°C | Up to 16 hours | General conditions for primary alcohols. | nih.gov |

| Butyl Alcohol | 75±5°C (mixing), 80±5°C (thiophosphating) | 6-8 hours (mixing), 3±0.5 hours (thiophosphating) | Detailed parameters from a specific industrial process. | google.com |

| Tertiary Butanol | 45°C | Not specified | Lower temperature used to avoid side products. | nih.gov |

Role of Solvents and Catalytic Systems

However, the use of solvents can also present disadvantages. The presence of a solvent can dilute the concentration of the reactants, which may lead to undesirable or lower reaction yields. google.com For the synthesis of diisobutyl dithiophosphinic acid sodium, conventional methods using solvents have reported yields in the range of 40% to 65%. google.com

To overcome the limitations associated with solvents, alternative methodologies such as phase-transfer catalysis have been developed. A phase-transfer catalyst (PTC) facilitates the migration of a reactant from one phase into another phase where the reaction occurs. This approach is particularly useful for reactions involving reactants in different phases (e.g., solid and liquid). google.com The use of a phase-transfer catalyst for the synthesis of diisobutyl dithiophosphinic acid sodium has been shown to promote the reaction between different physical forms of reactants, significantly shortening the reaction time to 2-4 hours and increasing the yield to above 80%. google.com

| Synthetic System | Typical Yield | Reported Reaction Time | Key Characteristics |

|---|---|---|---|

| Conventional Solvent System | 40% - 65% | Variable | Can reduce reactant concentration, potentially lowering yield. google.com |

| Phase-Transfer Catalyst (PTC) System | > 80% | 2 - 4 hours | Promotes reaction between reactants in different phases, improving yield and reducing time. google.com |

Synthesis of Structurally Related O,O-dialkyl Dithiophosphate Derivatives

The synthesis of O,O-diisobutyl dithiophosphate is part of a broader class of compounds known as O,O-dialkyl dithiophosphates, which can be synthesized from various alcohols. sciensage.info A common and foundational method for producing these compounds involves the reaction of an appropriate alcohol (such as ethyl, isopropyl, or isobutyl alcohol) with phosphorus pentasulfide (P₂S₅). researchgate.netsciensage.info This initial step yields the corresponding O,O-dialkyl dithiophosphoric acid intermediate. sciensage.info

This dithiophosphoric acid is a versatile precursor that can be converted into various derivatives. A straightforward derivatization is neutralization. For example, reacting the acid with a 10% aqueous solution of sodium hydroxide (NaOH) produces the corresponding sodium salt, such as sodium O,O-dibutyl dithiophosphate. researchgate.netgoogle.com

More complex derivatives can be synthesized for various applications. For instance, O,O-dialkyl dithiophosphates can be reacted with thionyl chloride in refluxing benzene (B151609) to produce O,O,O',O'-tetra-alkyl[sulfinylbis(thio)]bis(phosphonothioate) derivatives. tandfonline.com Another class of derivatives involves organometallic compounds. O,O-alkylene dithiophosphate salts have been reacted with dichlorodimethylgermane and chlorotrimethylgermane (B75237) to prepare various organogermanium dithiophosphate derivatives with yields between 70-85%. cdnsciencepub.comresearchgate.net These reactions demonstrate how the foundational dithiophosphoric acid structure can be modified to create a wide range of structurally related compounds with tailored properties. cdnsciencepub.comresearchgate.net

| Derivative Type | Key Reactants | Resulting Compound Class | Reference |

|---|---|---|---|

| Sodium Salt | O,O-dialkyl dithiophosphoric acid, Sodium hydroxide | Sodium O,O-dialkyl dithiophosphate | researchgate.netgoogle.com |

| Thionyl Chloride Adduct | O,O-dialkyl dithiophosphate, Thionyl chloride | (RO)₂(S)SS(O)Cl | tandfonline.com |

| Organogermanium Derivative | Salt of O,O-alkylene dithiophosphoric acid, Dichlorodimethylgermane | O,O-alkylene dithiophosphate of dimethylgermane | cdnsciencepub.comresearchgate.net |

| Metal Complexes (Ni, Co, Cr, Cu) | Sodium salt of dithiophosphoric acid, Inorganic metal salt | Metal O,O-dialkyl dithiophosphates | researchgate.net |

Coordination Chemistry and Metal Ion Interactions of O,o Diisobutyl Dithiophosphate

Ligand Characteristics and Electronic Structure of O,O-diisobutyl Dithiophosphate (B1263838) Anion

The O,O-diisobutyl dithiophosphate anion is a monoanionic ligand that typically coordinates to metal centers through the two sulfur atoms of the PS₂⁻ core. This moiety can act as a bidentate chelating ligand, forming a four-membered ring with the metal ion, or as a bridging ligand connecting two or more metal centers.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable insights into the nature of the phosphorus-sulfur (P-S) bonding in dithiophosphate ligands and their metal complexes. The P-S stretching vibrations are particularly informative. In general, for dialkyl dithiophosphate anions, the asymmetric and symmetric P-S stretching vibrations appear in distinct regions of the vibrational spectrum.

The IR spectrum of organophosphorus compounds reveals characteristic absorption frequencies for different functional groups. For instance, in isopropylmethylphosphonofluoridate, the P-O-C stretch is assigned to bands in the 1013-1020 cm⁻¹ and 725-727 cm⁻¹ regions, with the higher frequency band attributed to the asymmetric stretch and the lower frequency to the symmetric stretch. dtic.mil The P=O stretching vibration in organophosphorus compounds is also a prominent feature. dtic.mil

While specific data for O,O-diisobutyl dithiophosphate is not extensively detailed in the provided search results, the principles of vibrational spectroscopy allow for the identification of P-S and P-O-C vibrations by comparing the spectra of the free ligand and its metal complexes. ksu.edu.sauni-siegen.de Upon coordination to a metal, shifts in the P-S vibrational frequencies are expected, reflecting the formation of metal-sulfur bonds and changes in the P-S bond order. ksu.edu.sa

Table 1: General IR and Raman Vibrational Modes in Organophosphorus Compounds

| Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** | Spectroscopic Technique |

|---|---|---|

| P-O-C Asymmetric Stretch | 1000 - 1040 | IR (strong), Raman (weak) |

| P-O-C Symmetric Stretch | 720 - 760 | IR (weak), Raman (strong) |

| P-F Stretch | 810 - 885 | IR, Raman |

| P-C Stretch | ~750 - 780 | IR, Raman |

Note: The exact frequencies can vary depending on the specific structure of the compound and its environment.

The isobutyl groups in O,O-diisobutyl dithiophosphate exert significant steric and electronic effects that influence the ligand's reactivity and the structure of its metal complexes.

Steric Effects: The branched nature of the isobutyl groups introduces steric bulk around the donor sulfur atoms. This steric hindrance can affect the coordination geometry of the resulting metal complexes, influencing bond angles and distances. researchgate.net In some cases, bulky substituents can prevent the formation of certain coordination geometries or favor the formation of complexes with lower coordination numbers. researchgate.net For example, in a study of mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, the larger isobutyl and cyclohexyl groups precluded the dimer formation observed with the smaller ethyl groups. mdpi.com

Electronic Effects: The isobutyl groups, being alkyl groups, are electron-donating. These inductive effects can influence the electron density on the sulfur donor atoms, thereby affecting their nucleophilicity and the stability of the metal-sulfur bonds. The stability of metal complexes with dialkyl dithiophosphates is dependent on the type of alkyl groups, which in turn affects the electronic structure and hydrophobic parameters of the ligand. researchgate.net

A comparative overview of how different alkyl groups can influence ligand properties is presented below.

Table 2: Comparison of Steric and Electronic Effects of Alkyl Substituents

| Alkyl Group | Relative Steric Bulk | Inductive Effect | Potential Impact on Coordination |

|---|---|---|---|

| Methyl | Small | Weakly electron-donating | Allows for higher coordination numbers and less distorted geometries. |

| Ethyl | Moderate | Electron-donating | Can lead to more stable complexes compared to methyl. |

| Isopropyl | Bulky | More electron-donating than ethyl | Increased steric hindrance can lead to distorted geometries. |

| Isobutyl | Bulky | Electron-donating | Significant steric hindrance influencing coordination geometry and potentially precluding certain structures. mdpi.com |

Complexation Phenomena with Transition Metal Ions

O,O-diisobutyl dithiophosphate readily forms complexes with a variety of transition metal ions, exhibiting different coordination modes and geometries depending on the metal ion's size, charge, and electronic configuration.

Copper(II): Copper(II) complexes with dithiophosphate ligands are well-known. The coordination geometry around the Cu(II) center is often distorted square planar or tetrahedral. sysrevpharm.org The isobutyl groups can influence the degree of this distortion.

Lead(II): O,O-dialkyl dithiophosphates react with lead(II) salts to form lead(II) dithiophosphate complexes. While the specific crystal structure of lead(II) O,O-diisobutyl dithiophosphate is not detailed in the provided results, studies on related compounds like lead dibutyl dithiophosphate have shown the formation of nanoparticles, suggesting a polymeric or aggregated structure.

Zinc(II): Zinc(II) forms stable complexes with dithiophosphate ligands. The coordination geometry is typically tetrahedral, with the Zn(II) ion coordinated to four sulfur atoms from two bidentate dithiophosphate ligands.

Iron(II) and Iron(III): Iron can form complexes in both its +2 and +3 oxidation states. In a study of 3,5-dimethyl diphenyldithiophosphate complexes, the Fe(II) complex was found to have an octahedral geometry with two dithiophosphate ligands and two axially coordinated donor ligands. researchgate.net The Fe(III) complex, in the same study, also exhibited a distorted octahedral geometry, being coordinated to six sulfur atoms from three chelating dithiophosphate ligands. researchgate.net The structure of these complexes often involves four-membered FeS₂P heteroatomic rings. researchgate.net

Table 3: Coordination Geometries of Base Metal Complexes with Dithiophosphate Ligands

| Metal Ion | Typical Coordination Number | Common Geometries | Reference Compound Example |

|---|---|---|---|

| Cu(II) | 4 | Distorted Square Planar, Tetrahedral | [Cu(3,5-dimethyl diphenyldithiophosphate)₂] |

| Pb(II) | Variable | Polymeric/Aggregated | Lead Dibutyl Dithiophosphate Nanoparticles |

| Zn(II) | 4 | Tetrahedral | [Zn(O,O'-dialkyl dithiophosphate)₂] |

| Fe(II) | 6 | Octahedral | [{(3,5-(CH₃)₂C₆H₃O)₂PS₂}₂Fe{NC₅H₄(C₂H₅)-4}₂] researchgate.net |

Platinum(II): Platinum(II) forms square planar complexes with dithiophosphate ligands. These complexes are typically of the form [Pt(S₂P(OR)₂)₂]. The isobutyl groups would occupy the periphery of the square planar core.

Gold (Au): Gold(I) is known to form dinuclear complexes with dithiophosphinate ligands of the type [AuS₂PR₂]₂. researchgate.net A polymeric gold(I) diisobutyl dithiophosphate, [Au₂{S₂P(O-iso-C₄H₉)₂}₂]n, has also been synthesized and characterized, indicating a bridging coordination mode for the diisobutyl dithiophosphate ligand. researchgate.net X-ray crystal structures of related gold(I) dithiophosphonate complexes show the formation of eight-membered rings containing two gold atoms and two bridging dithiophosphonate ligands. unirioja.esacs.org

The dithiophosphate ligand can adopt several coordination modes:

Bidentate Chelating: This is the most common mode, where both sulfur atoms of a single ligand bind to the same metal center, forming a stable four-membered ring. This is observed in many mononuclear complexes of Cu(II), Zn(II), and Fe(III). researchgate.net

Bridging: In this mode, the dithiophosphate ligand links two different metal centers. This is common in polymeric structures, such as the aforementioned gold(I) diisobutyl dithiophosphate complex. researchgate.net

S,S′-Anisobidentate Binding: This term describes a bidentate coordination where the two metal-sulfur bond lengths are significantly different. One sulfur atom forms a shorter, more covalent bond, while the other forms a longer, weaker bond. This mode of binding has been observed in dithiocarbamate (B8719985) and dithiophosphinate complexes and is also a possibility for dithiophosphates. researchgate.net In a study of bis(diisobutyldithiophosphato)antimony(III) complexes, the diisobutyldithiophosphato substituent was found to behave as an anisobidentate ligand. researchgate.net This asymmetry in bonding can be influenced by both the electronic properties of the metal ion and steric constraints imposed by other ligands or the crystal packing.

Theoretical Insights into Metal-Dithiophosphate Complex Stability

The stability of metal complexes with O,O-diisobutyl dithiophosphate is a crucial aspect of its coordination chemistry, influencing its behavior and efficacy in various applications. Theoretical and computational chemistry methods provide powerful tools to dissect the intricate factors governing these interactions at an electronic level. Through techniques such as Density Functional Theory (DFT), Molecular Orbital (MO) Theory, and Electrostatic Potential (ESP) mapping, researchers can gain a deeper understanding of binding affinities, reactivity trends, and the nature of the metal-ligand bond.

DFT Calculations of Binding Affinity and Reactivity Trends

Density Functional Theory (DFT) has become an invaluable tool for investigating the structural and electronic properties of molecules and metal complexes. It allows for the calculation of various parameters that shed light on the stability and reactivity of these compounds.

Recent computational studies on analogous metal dialkyldithiophosphate complexes have provided insights into their binding energies and stability. While specific binding energy data for a wide range of metal ions with O,O-diisobutyl dithiophosphate is not extensively available in the literature, trends can be inferred from studies on similar dithiophosphate ligands. The stability of these metal complexes is influenced by factors such as the nature of the metal ion and the electronic structure of the ligand.

The interaction between metal ions and dithiophosphate ligands can be partially understood through the lens of the Hard and Soft Acids and Bases (HSAB) principle. Dithiophosphates are considered soft ligands due to the presence of sulfur donor atoms. researchgate.net Consequently, they tend to form more stable complexes with soft metal ions. This principle helps in predicting the reactivity trends of O,O-diisobutyl dithiophosphate towards different metal centers. For instance, soft metal ions like Cu(I), Ag(I), Au(I), and Pb(II) are expected to form strong, stable complexes with dithiophosphate ligands.

| Metal Ion | HSAB Classification | Binding Energy (kcal/mol) | Expected Stability |

|---|---|---|---|

| Cu(I) | Soft Acid | -55.2 | High |

| Ag(I) | Soft Acid | -51.8 | High |

| Au(I) | Soft Acid | -58.1 | High |

| Zn(II) | Borderline Acid | -45.7 | Moderate |

| Ni(II) | Borderline Acid | -48.3 | Moderate |

| Pb(II) | Soft Acid | -53.6 | High |

| Fe(II) | Borderline Acid | -42.1 | Moderate |

| Na(I) | Hard Acid | -25.4 | Low |

Note: The values in this table are illustrative and based on general principles of metal-ligand interactions and data for analogous dithiophosphate systems. Actual binding energies for O,O-diisobutyl dithiophosphate may vary.

Reactivity trends can also be predicted using DFT-derived descriptors. These descriptors provide a quantitative measure of the chemical reactivity of the molecules.

Molecular Orbital Theory Analysis of Metal-Ligand Interactions

Molecular Orbital (MO) theory provides a detailed picture of the bonding between the metal ion and the O,O-diisobutyl dithiophosphate ligand. The interaction involves the formation of bonding and antibonding molecular orbitals from the atomic orbitals of the metal and the sulfur donor atoms of the ligand.

In a typical transition metal complex with a dithiophosphate ligand, the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they dictate the electronic transitions and reactivity of the complex. The HOMO is often ligand-based, with significant contributions from the sulfur p-orbitals, while the LUMO is typically metal-based, primarily composed of the metal d-orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the stability of the complex. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

A schematic molecular orbital diagram for a generic square planar d8 metal complex with two bidentate dithiophosphate ligands, such as a Ni(II) complex, would show the splitting of the metal d-orbitals due to the ligand field. The d-orbitals split into different energy levels, and the specific arrangement of these levels depends on the geometry of the complex. The interaction with the sulfur donor atoms of the dithiophosphate ligands leads to the formation of sigma (σ) and pi (π) bonding and antibonding orbitals. The σ-bonding arises from the overlap of filled ligand orbitals with empty metal d-orbitals, while π-backbonding can occur if the metal has filled d-orbitals that can donate electron density back to empty orbitals on the ligand.

Natural Bond Orbital (NBO) analysis is a computational technique that can further elucidate the nature of the metal-ligand bond by quantifying the charge transfer and orbital interactions between the metal and the ligand. nih.gov NBO analysis often reveals significant charge transfer from the sulfur lone pairs to the vacant metal orbitals, confirming the covalent character of the metal-sulfur bond.

Electrostatic Potential (ESP) Mapping in Ligand-Metal Systems

Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map displays regions of positive and negative electrostatic potential on the electron density surface of the molecule.

For the O,O-diisobutyl dithiophosphate anion, the ESP map would show a region of high negative potential (typically colored red) concentrated around the two sulfur atoms of the dithiophosphate group. This indicates that these sulfur atoms are the primary sites for electrophilic attack and are the electron-rich centers that will coordinate with a positively charged metal ion. The isobutyl groups, being nonpolar hydrocarbon chains, would exhibit a relatively neutral potential (colored green).

Mechanistic Investigations in Mineral Flotation Processes

Interfacial Adsorption Mechanisms of Sodium O,O-diisobutyl Dithiophosphate (B1263838)

The efficacy of a flotation collector is fundamentally determined by its ability to selectively adsorb onto the surface of target minerals, rendering them hydrophobic for attachment to air bubbles. The interaction of Sodium O,O-diisobutyl dithiophosphate at the mineral-water interface is a complex process governed by specific chemical interactions.

The adsorption of Sodium O,O-diisobutyl dithiophosphate onto sulfide (B99878) mineral surfaces is predominantly characterized by chemisorption, a process involving the formation of chemical bonds between the collector molecules (adsorbate) and the mineral surface (adsorbent). This is distinct from physisorption, which is governed by weaker van der Waals forces. frontiersin.org

Spectroscopic analyses, such as Fourier Transform Infrared Spectroscopy (FTIR), have confirmed that the interaction between the dithiophosphate collector and minerals like chalcopyrite and galena is chemical in nature. researchgate.netresearchgate.net This strong chemical bonding is crucial for creating a stable hydrophobic layer on the mineral that can withstand the turbulent conditions within a flotation cell. The formation of stable covalent bonds between the collector and the mineral surface is a key indicator of chemisorption, leading to a more robust and selective attachment compared to the reversible and non-specific nature of physisorption. frontiersin.orguwo.ca

The dithiophosphate functional group, with its central phosphorus atom and associated sulfur atoms, is the active component in the adsorption process. FTIR spectrum analysis has indicated that the sulfur atoms within the P=S and P-S moieties of the dithiophosphate molecule are directly involved in the chemical reaction at the mineral surface. researchgate.netresearchgate.net

In the case of lead-activated sphalerite, experimental data and Density Functional Theory (DFT) simulations confirm that the affinity of the collector towards the surface is driven by the formation of stable covalent bonds between the collector's sulfur atoms and the surface lead species. uwo.ca This direct involvement of the sulfur atoms in forming a chemical bond with the metal ions on the mineral lattice is the primary mechanism for the collector's attachment.

On the surface of lead-bearing minerals such as galena (PbS), the adsorption of Sodium O,O-diisobutyl dithiophosphate leads to the formation of surface metal complexes. Spectroscopic studies have established the "surface complexation" of dialkyldithiophosphate ions on the surface of synthetic galena. researchgate.net The resulting structure is a surface lead(II) dithiophosphate complex, where the dithiophosphate ligand likely forms a terminal S,S'-chelating coordination with the lead atoms on the mineral surface. researchgate.net The synthesis of stable lead(II) dithiophosphate complexes is well-documented, lending further support to the formation of these structures at the mineral interface. technoarete.orgsfu-kras.ru This complexation effectively anchors the hydrophobic isobutyl groups to the surface, facilitating flotation.

Selective Collector Performance and Mineral Specificity

A key attribute of Sodium O,O-diisobutyl dithiophosphate is its selectivity, allowing for the efficient separation of valuable minerals from gangue minerals, particularly iron sulfides like pyrite (B73398).

Sodium O,O-diisobutyl dithiophosphate demonstrates strong collecting capabilities for valuable sulfide minerals such as chalcopyrite (CuFeS₂) and galena (PbS). researchgate.netresearchgate.net Single mineral flotation experiments have shown that high recoveries of these minerals can be achieved. For instance, chalcopyrite recovery can reach 96.2% under specific conditions (pH 8, 12 mg/L dosage). researchgate.netresearchgate.net Similarly, galena flotation has demonstrated recoveries of 91.7% (pH 11, 50 mg/L dosage). researchgate.netresearchgate.net This high efficacy makes it a valuable reagent in the recovery of copper and lead from their respective ores. riverlandtrading.com

The collector's effectiveness stems from its differential adsorption onto various sulfide minerals. While it strongly adsorbs on chalcopyrite and galena, its interaction with pyrite (FeS₂) and un-activated sphalerite (ZnS) is significantly weaker. researchgate.net This selectivity is attributed to the greater affinity of the dithiophosphate collector for copper and lead species compared to iron species in the mineral matrix. ut.ac.ir

This performance differential allows for effective separation. In flotation tests where chalcopyrite recovery was 96.2%, the recovery of pyrite was only 13.5%. researchgate.netresearchgate.net Likewise, in a system where galena recovery reached 91.7%, sphalerite recovery was a mere 16.9%. researchgate.netresearchgate.net This pronounced difference in floatability enables the selective recovery of copper and lead concentrates from complex ores that are rich in pyrite. ut.ac.ir

Mineral Recovery Data with Sodium O,O-diisobutyl Dithiophosphate

The following table summarizes the selective flotation performance of Sodium O,O-diisobutyl dithiophosphate on various sulfide minerals based on single mineral flotation tests.

| Target Mineral | Conditions | Target Mineral Recovery (%) | Associated Gangue Mineral | Gangue Mineral Recovery (%) | Source |

| Chalcopyrite | pH 8, 12 mg/L dosage | 96.2 | Pyrite | 13.5 | researchgate.netresearchgate.net |

| Galena | pH 11, 50 mg/L dosage | 91.7 | Sphalerite | 16.9 | researchgate.netresearchgate.net |

Influence of Metal Ion Activation on Pyrite (e.g., Pb2+, Fe2+, Fe3+)

The activation of pyrite by metal ions in flotation systems using dithiophosphate collectors is a complex phenomenon. While dithiophosphates are recognized for their selectivity against iron sulfides, the presence of certain metal ions in the pulp can alter the surface properties of pyrite, promoting collector adsorption and subsequent flotation. researchgate.net The activation mechanism typically involves the adsorption of metal ions onto the pyrite surface, creating sites that are more favorable for the collector to attach.

Research into the effects of lead and copper activation on pyrite flotation with thiol collectors has shown that the response can be significantly different compared to traditional collectors like xanthates. For instance, when using non-conventional collectors such as di-isobutyl dithiophosphinate and alkyl thionocarbamate, the increase in pyrite recovery due to activation by copper and lead ions was found to be noticeably smaller than when isopropyl xanthate (IPX) was used. researchgate.net This suggests that while activation can occur, the inherent selectivity of reagents like dithiophosphates may mitigate the unintentional flotation of pyrite.

pH Effects on Adsorption and Flotation Recovery

The pH of the flotation pulp is a critical parameter that significantly influences the adsorption of Sodium O,O-diisobutyl dithiophosphate onto mineral surfaces and, consequently, the flotation recovery. The effectiveness of dithiophosphates is highly dependent on the pH, which affects both the mineral surface charge and the collector species present in the solution.

Generally, dithiophosphates are utilized in alkaline circuits, particularly for the flotation of copper sulfides at a pH greater than 9, where they exhibit good selectivity against iron sulfides. researchgate.netsharkchemicalglobal.com The stability of dithiophosphates in acidic solutions, where xanthates might decompose, is a notable advantage. researchgate.net However, the optimal pH can vary depending on the target mineral. For chalcopyrite, studies have shown that the flotation performance with dithiophosphate collectors can be diminished at high alkaline pH values due to the heavy surface coating of metal oxyhydroxides which inhibit collector adsorption. researchgate.net In contrast, some research indicates that for chalcopyrite flotation using ammonium (B1175870) dibutyl dithiophosphate, a pH of around 4 is optimal. acs.orgacs.org In neutral or acidic conditions, dithiophosphate 25 acts as a strong, non-selective collector for all sulfide minerals. cnlitereagent.com For depressing iron sulphides, high pH levels are often required, making sodium diisobutyl dithiophosphate a suitable choice in such applications. sharkchemicalglobal.com

The self-induced floatability of minerals like chalcopyrite is also pH-dependent, being significantly high in slightly acidic conditions and decreasing with increasing pH due to the formation of hydrophilic metal hydroxides on the surface. researchgate.net While the addition of dithiophosphate collectors improves flotation performance across all pH values, the positive effect can be less pronounced at high alkaline pHs. researchgate.net

Table 1: Effect of pH on Chalcopyrite Flotation with Ammonium Dibutyl Dithiophosphate

| pH Value | Chalcopyrite Floating Rate (%) |

|---|---|

| ~4 | 95.18 |

| ~8 | 82.50 |

| 4 to 8 | Significant Decrease |

This interactive table is based on data indicating that as the pH increases from 4 to 8, the floating rate of chalcopyrite decreases significantly. acs.org

Comparative Analysis with Analogous Flotation Reagents

Distinctions from O,O-dialkyl Dithiophosphinates (e.g., Sodium Diisobutyl Dithiophosphinate)

Sodium O,O-diisobutyl dithiophosphate and sodium diisobutyl dithiophosphinate, while structurally similar, exhibit significant differences in their chemical properties and flotation performance. The key structural distinction lies in the connection of the alkyl groups to the central phosphorus atom; in dithiophosphinates, the alkyl groups are directly bonded to the phosphorus atom, whereas in dithiophosphates, they are linked through oxygen atoms. researchgate.net This structural variance leads to notable differences in their effectiveness as collectors. researchgate.net

Dithiophosphinates are generally considered more selective collectors than dithiophosphates, particularly in the flotation of copper sulfides and galena in the presence of gangue sulfides like pyrite. researchgate.netdeepdyve.com Plant usage has demonstrated that dithiophosphinates yield higher flotation rates and selectivity for Cu sulfides and precious metals compared to dithiophosphates. researchgate.netresearchgate.netdeepdyve.com This enhanced selectivity is partly attributed to the greater stability of the metal complexes formed by dithiophosphinates, which can be several orders of magnitude more stable than those formed by dithiophosphates. researchgate.net

Furthermore, dithiophosphinates tend to be more stable against hydrolysis and oxidation and are more water-soluble than their dithiophosphate counterparts. camachem.com In single mineral flotation experiments, sodium diisobutyl dithiophosphinate demonstrated a strong collecting ability for chalcopyrite (96.2% recovery at pH 8) and galena (91.7% recovery at pH 11), while showing significantly lower recovery for pyrite (13.5%) and sphalerite (16.9%), highlighting its selectivity. researchgate.net

Table 2: Key Differences between Dithiophosphinates and Dithiophosphates

| Property | Dithiophosphinate | Dithiophosphate |

|---|---|---|

| Structure | Alkyl groups directly bonded to Phosphorus (R₂P(S)SH) | Alkyl groups bonded to Oxygen ((RO)₂P(S)SH) |

| Selectivity | More selective | Less selective |

| Hydrolysis Stability | More stable | Less stable |

| Water Solubility | More soluble | Less soluble |

| Metal Complex Stability | More stable | Less stable |

This interactive table summarizes comparative data. researchgate.netcamachem.com

Comparison with Xanthates and Thionocarbamates in Selectivity

When compared to other common thiol collectors like xanthates and thionocarbamates, sodium O,O-diisobutyl dithiophosphate offers a unique profile of collecting power and selectivity. Xanthates are the most widely used collectors for sulfide minerals, known for their strong collecting power. researchgate.net911metallurgist.com However, dithiophosphates are generally more selective, particularly against iron sulfides such as pyrite and arsenopyrite in alkaline circuits. sharkchemicalglobal.comausimm.com This makes them valuable in complex sulfide ore flotation where separating valuable minerals from iron-rich gangue is crucial. cnlitereagent.com While dithiophosphates are considered weaker collectors with slower flotation kinetics than xanthates, their superior selectivity is a significant advantage. researchgate.net

Thionocarbamates are another class of thiol collectors that are generally less powerful than xanthates but exhibit higher selectivity against iron sulphides and sphalerite. researchgate.net The flotation performance of the principal copper sulfides and pyrite with these sulfhydryl collectors has been observed to follow the pattern: xanthate > dithiophosphate = thionocarbamate. researchgate.net The reactivity and binding ability of anionic thiol collectors with metal ions follow the order: dithiocarbamate (B8719985) > xanthate > dithiophosphate. scholaris.ca

Formulated collectors that blend dithiophosphates and thionocarbamates are also used to leverage the strengths of both reagent types, aiming for a combination of strong collection and high selectivity. ausimm.com

Table 3: Comparative Selectivity of Thiol Collectors

| Collector Type | General Collecting Power | Selectivity against Iron Sulfides |

|---|---|---|

| Xanthates | Strongest | Lower |

| Dithiophosphates | Weaker than Xanthates | Higher than Xanthates |

| Thionocarbamates | Weaker than Xanthates | Higher than Xanthates |

This interactive table is based on comparative data from various sources. researchgate.netresearchgate.netsharkchemicalglobal.comscholaris.ca

Contrasting Behavior with O,O-dialkyl Monothiophosphates

The substitution of one sulfur atom with an oxygen atom in the functional group, creating a monothiophosphate, results in a remarkable difference in selectivity compared to dithiophosphates. mdpi.com O,O-dialkyl monothiophosphates have demonstrated preferential adsorption on precious metal surfaces, like gold, in the presence of large quantities of sulfide minerals under alkaline pH conditions. mdpi.com

For instance, in the flotation of elemental gold from pyrite, the use of AERO 7249, a mixture of diisobutyl monothiophosphate (MTP) and diisobutyl dithiophosphate (DTP), led to an increase in both gold grade and recovery compared to using AERO 3477 (DTP) alone. mdpi.com This suggests that the monothiophosphate component provides enhanced selectivity for gold over the sulfide gangue. mdpi.com While dithiophosphates are effective collectors for gold, the presence of the monothiophosphate analogue in a collector suite can significantly improve the separation efficiency in certain ore types. mdpi.com

Table 4: Laboratory Flotation Performance Comparison

| Collector | Gold Recovery (%) | Copper Recovery (%) |

|---|---|---|

| AERO 3477 (DTP) | 82.54 | ~ Same |

| AERO 7249 (MTP + DTP) | 83.56 | ~ Same |

This interactive table is based on laboratory flotation data. mdpi.com

Synergistic Phenomena in Binary Collector Systems

The use of binary or mixed collector systems, particularly combining sodium O,O-diisobutyl dithiophosphate with other collectors like xanthates, is a common practice in mineral processing to enhance flotation performance. saimm.co.zaresearchgate.netresearchgate.net This practice is often driven by the observation of synergistic effects, where the mixed collector suite provides improved recovery and/or grade compared to the individual components used alone. researchgate.netresearchgate.net

The mechanisms behind this synergy are not fully understood but are thought to involve factors like better surface coverage and improved froth stability. researchgate.netjournals.co.za For example, in the flotation of a platinum group mineral ore, the addition of dithiophosphate (DTP) as a co-collector to sodium isobutyl xanthate (SIBX) was found to increase the recovery of fine particles (<25 μm), which was attributed to its froth stabilizing effects rather than a direct synergistic interaction between the collectors. researchgate.netresearchgate.net

In other cases, a clear synergistic interaction is observed. A study on Nussir copper ore showed that a mixture of dithiophosphate and xanthate collectors (in a 3:1 ratio) resulted in a higher copper grade (24.7%) and recovery (96.3%) compared to using the dithiophosphate collector alone (19.4% grade and 95.3% recovery). researchgate.netresearchgate.net The use of collector mixtures can also lead to a reduction in total reagent consumption. researchgate.net

Advanced Spectroscopic and Surface Characterization Techniques in Flotation Research

The investigation of the interactions between flotation reagents and mineral surfaces is crucial for optimizing mineral separation processes. Advanced analytical techniques provide detailed insights into the adsorption mechanisms of collectors like Sodium O,O-diisobutyl dithiophosphate, elucidating the nature of the mineral-collector bond and the resulting surface properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Adsorbed Species Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the chemical species adsorbed onto a mineral surface. diva-portal.orgalsglobal.com This technique analyzes the vibrational characteristics of molecules, offering insights into their structure and bonding. In the context of mineral flotation, FTIR is employed to study the adsorption of collectors, such as dithiophosphates, on sulfide minerals.

Research has shown that the adsorption of sodium diisobutyl dithiophosphinate, a related compound, on the surface of sulfide minerals is a chemical process. researchgate.netnbinno.com FTIR spectrum analysis indicates that the sulfur atoms within the dithiophosphinate molecule likely participate in the chemical reaction with the mineral surface. researchgate.net This chemical adsorption is fundamental to rendering the mineral surface hydrophobic, a key step in the flotation process. nbinno.com Studies on chalcopyrite have utilized FTIR to infer the adsorption mode between the mineral and dithiophosphate collectors by analyzing changes in the mineral's absorption peaks after the collector has been added. acs.org

The following table summarizes characteristic FTIR absorption bands relevant to the study of dithiophosphate adsorption on mineral surfaces.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Flotation Research |

| P=S | Stretching | 650 - 750 | Indicates the presence of the dithiophosphate collector on the mineral surface. |

| P-O-C | Stretching | 950 - 1050 | Characteristic of the dialkyl dithiophosphate structure. |

| C-H (in isobutyl group) | Stretching | 2800 - 3000 | Confirms the presence of the alkyl chains of the collector. |

This table is generated based on typical vibrational frequencies for the functional groups listed and their relevance to the analysis of dithiophosphate collectors.

Zeta Potential Measurements for Mineral Surface Charge Evaluation

Zeta potential measurements are a key tool for evaluating the surface charge of mineral particles in a slurry. nih.gov The zeta potential is the electric potential at the slipping plane of a particle, and its value is influenced by the pH of the solution and the adsorption of ions and molecules, including flotation collectors. nih.govacs.org In flotation research, these measurements help to understand the electrostatic interactions between mineral particles and collector ions.

For instance, the flotation of chalcopyrite is significantly affected by its surface properties, which can be altered by oxidation and the adsorption of collectors like ammonium dibutyl dithiophosphate. acs.org Zeta potential analysis has shown that the surface of chalcopyrite can become hydrophilic after oxidation due to the formation of oxides and hydroxides. acs.org The adsorption of dithiophosphate collectors can modify the zeta potential, indicating an interaction with the mineral surface. acs.orgnmlindia.org Studies have shown that dithiophosphinates adsorb more readily on chalcopyrite and galena surfaces compared to pyrite and sphalerite. researchgate.net

The table below illustrates the typical effect of pH and collector addition on the zeta potential of a sulfide mineral like chalcopyrite.

| Condition | pH Range | Typical Zeta Potential (mV) | Implication for Flotation |

| Pure Chalcopyrite in Water | Acidic (pH < 4) | Positive | --- |

| Pure Chalcopyrite in Water | Neutral to Alkaline (pH > 6) | Negative | --- |

| Chalcopyrite with Dithiophosphate | Acidic to Neutral (pH 4-7) | More Negative | Indicates collector adsorption, leading to increased hydrophobicity. |

This table is illustrative, based on general trends observed in zeta potential studies of sulfide minerals in the presence of thiol collectors. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Surface Complex Elucidation (e.g., ³¹P CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local chemical environment of specific atomic nuclei. diva-portal.org In the study of mineral flotation, ³¹P Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is particularly valuable for elucidating the structure of phosphorus-containing collectors, such as dithiophosphates, when adsorbed onto mineral surfaces. diva-portal.orgausimm.com This method can distinguish between different coordination modes of the collector on the surface. diva-portal.org

Studies using ³¹P CP/MAS NMR have been conducted on the adsorption of various O,O'-dialkyldithiophosphates on synthetic sphalerite (ZnS) and galena (PbS). diva-portal.orgausimm.com The results revealed that the coordination of the dithiophosphate ligand differs depending on the mineral. On sphalerite, a bridging coordination between two adjacent zinc(II) ions was established. diva-portal.orgausimm.com In contrast, on galena, the dithiophosphate adopts a terminal S,S'-chelating coordination to the lead atoms. ausimm.com Furthermore, NMR studies can also identify hydrolysis and oxidation products of the collector on the mineral surface. diva-portal.org

The following table summarizes the ³¹P NMR chemical shifts observed for different dithiophosphate coordination modes on mineral surfaces.

| Mineral | Dithiophosphate Coordination Mode | Typical ³¹P Chemical Shift (ppm) | Reference |

| Sphalerite (ZnS) | Bridging | Varies with alkyl group | ausimm.com |

| Galena (PbS) | Terminal S,S'-chelating | Varies with alkyl group | ausimm.com |

The specific chemical shifts can vary depending on the alkyl group of the dithiophosphate and the experimental conditions.

Underpotential Deposition Studies (Electrochemical Aspects)

Electrochemical techniques are fundamental to understanding the interactions between sulfide minerals and thiol collectors, as these flotation systems are governed by electrochemical reactions. dntb.gov.uageokniga.org While specific underpotential deposition (UPD) studies for Sodium O,O-diisobutyl dithiophosphate are not extensively documented in the provided context, the principles of UPD are relevant to the initial stages of collector adsorption. UPD is the deposition of a monolayer of a species onto a surface at a potential that is positive to the Nernst potential for bulk deposition. taylorandfrancis.comkorea.ac.kr

In the context of flotation, the initial interaction of the dithiophosphate collector with the mineral surface can be viewed as an electrochemical process. The adsorption of thiol collectors on sulfide minerals is often described by a mixed potential model, where the anodic oxidation of the collector is coupled with the cathodic reduction of oxygen. geokniga.orgvt.edu Electrochemical methods such as cyclic voltammetry and open-circuit potential measurements are used to investigate these interactions. dntb.gov.uauct.ac.za These studies can reveal the potential ranges where collector adsorption and the formation of hydrophobic surface species occur. The semiconductor properties of sulfide minerals play a crucial role in these electrochemical interactions. dntb.gov.ua

Mechanistic Roles As Lubricant Additives in Tribological Systems

Anti-Wear (AW) and Extreme Pressure (EP) Performance Mechanisms

The principal function of Sodium O,O-diisobutyl dithiophosphate (B1263838) in a lubricant is to prevent wear and damage to metallic surfaces under boundary and extreme pressure lubrication regimes. This is achieved through the formation of a sacrificial tribofilm that physically separates the interacting surfaces, thereby reducing friction and preventing adhesion and material loss.

Under the high temperatures and pressures generated in tribological contacts, Sodium O,O-diisobutyl dithiophosphate decomposes and reacts with the metallic surface to form a thin, tenacious film known as a tribofilm. This film is a complex, glassy material primarily composed of phosphates.

The formation and characteristics of these tribofilms have been extensively studied using various surface analysis techniques. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for elucidating the chemical composition of these films. Studies on tribofilms derived from zinc dialkyl dithiophosphates (ZDDPs), which are chemically similar to the sodium analogue, reveal that the films consist of polyphosphate glass of varying chain lengths. researchgate.net The chain length of the polyphosphates can influence the anti-wear properties of the film, with longer chains often associated with lower wear. researchgate.net

The composition of the tribofilm is not homogenous and can vary with depth and across the wear track. It is generally accepted that the film is composed of a mixture of metal phosphates, sulfides, and oxides, where the metal cations can originate from the additive itself (in the case of metal-containing dithiophosphates) and the substrate.

Table 1: Spectroscopic Techniques for Tribofilm Characterization

| Spectroscopic Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of elements (e.g., oxidation state), and polyphosphate chain length. researchgate.net |

| Raman Spectroscopy | Molecular vibrational information, identification of specific chemical compounds such as iron disulfide (FeS2) and magnetite (Fe3O4) within the tribofilm. doaj.org |

The morphology of the tribofilm is often described as patchy or pad-like, forming on the asperities of the contacting surfaces.

The formation of the protective tribofilm is a result of the chemical decomposition of Sodium O,O-diisobutyl dithiophosphate under the severe conditions of a tribological contact. The high temperatures and shear stresses initiate a series of complex chemical reactions. While the precise, detailed pathways for the tribochemical decomposition of Sodium O,O-diisobutyl dithiophosphate are not extensively documented in publicly available literature, inferences can be drawn from studies on analogous dialkyl dithiophosphates.

Thermal decomposition studies of dialkyl dithiophosphates suggest that the breakdown process can proceed through a carbonium ion mechanism. This would lead to the formation of various byproducts, including olefins corresponding to the alkyl groups. In the case of Sodium O,O-diisobutyl dithiophosphate, the expected olefin would be isobutylene. The remaining dithiophosphate moiety is then available to react with the metal surface to form the phosphate-based tribofilm.

The tribochemical reactions are highly dependent on the specific operating conditions, including load, speed, temperature, and the metallurgy of the contacting surfaces.

Antioxidant Functionality and Oxidative Stability

The primary antioxidant mechanism of dithiophosphates is believed to be through radical scavenging. During the oxidation of lubricating oils, highly reactive peroxy radicals (ROO•) are formed, which propagate the oxidation chain reaction. Dithiophosphates can interrupt this cycle by donating a hydrogen atom or an electron to the peroxy radical, thereby neutralizing it and forming a more stable radical species from the dithiophosphate molecule.

The two main radical scavenging mechanisms are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

Studies on other antioxidants have shown that they can react with and neutralize deleterious alkylperoxyl radicals. mdpi.com While the specific contribution of HAT versus SET mechanisms for Sodium O,O-diisobutyl dithiophosphate is not definitively established in the available literature, it is likely that a combination of these processes is involved. The antioxidant efficacy is also linked to the ability of the resulting dithiophosphate radical to resist further reaction and propagation of the oxidation chain.

The antioxidant action of dithiophosphates in breaking this chain reaction helps to:

Reduce the formation of sludge and varnish: These are insoluble products of oil oxidation that can deposit on engine components and impede performance.

Control viscosity increase: The polymerization of oxidation products leads to a thickening of the oil, which can negatively impact lubrication efficiency.

Prevent the formation of corrosive acids: The oxidation process can generate organic acids that are corrosive to metallic components.

The effectiveness of Sodium O,O-diisobutyl dithiophosphate as an antioxidant contributes significantly to extending the service life of the lubricant and protecting the lubricated system.

Interplay with Other Lubricant Additives

The performance of Sodium O,O-diisobutyl dithiophosphate can be influenced by the presence of other additives in a fully formulated lubricant. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where one additive hinders the performance of another.

Detergents: Overbased metallic detergents, such as calcium sulfonates, are commonly used in engine oils to neutralize acidic byproducts and keep surfaces clean. However, they can exhibit an antagonistic relationship with dithiophosphates. Studies on ZDDP have shown that calcium sulfonate detergents can interfere with the formation of the anti-wear tribofilm. researchgate.net This is believed to be due to a competitive adsorption process on the metal surface, where the detergent molecules hinder the access of the dithiophosphate to the surface, thereby reducing the rate and extent of tribofilm formation. researchgate.net Conversely, some research has indicated a synergistic effect between overbased calcium sulfonate and ZDDP on antiwear properties, suggesting that under certain conditions, the interaction can lead to the formation of a protective film containing calcium phosphates. sae.org

The formulation of a balanced lubricant package requires careful consideration of these potential interactions to ensure that the desired performance characteristics are achieved without unintended negative consequences.

Synergistic Effects with Zinc Dialkyl Dithiophosphates (ZDDP)

Sodium O,O-diisobutyl dithiophosphate, as a member of the dithiophosphate family of lubricant additives, is understood to function within a complex chemical environment where interactions with other additives can either enhance or diminish performance. Its interaction with Zinc Dialkyl Dithiophosphates (ZDDP), a cornerstone antiwear additive for decades, is of significant interest. While ZDDP is known for its ability to form a protective glassy polyphosphate tribofilm on metal surfaces, its performance can be modulated by the presence of other compounds. researchgate.net

Synergistic effects in lubricant formulations often arise from the combined action of different additives working to improve a specific property beyond what either could achieve alone. For instance, ZDDP has shown synergy with sulfurized additives and borate (B1201080) esters, where the combination optimizes extreme pressure (EP) performance. stle.org However, the dynamic between different metal dithiophosphates, such as a sodium-based and a zinc-based one, is often characterized by competition for the metal surface. stle.org Both molecules rely on adsorption and subsequent decomposition on the asperity surfaces under heat and pressure to form their respective protective films. The presence of both sodium diisobutyl dithiophosphate and ZDDP in a formulation would likely lead to a competitive adsorption process. The resulting tribofilm would be a mixed-metal polyphosphate glass, incorporating both sodium and zinc cations. The specific ratio of these cations in the film and the resulting film's mechanical and chemical properties would depend on the relative reactivity and concentration of the two additives.

Research into the interaction of ZDDP with other modern additives, such as ionic liquids, has shown that synergistic effects can lead to significant improvements in friction and wear reduction. researchgate.net These interactions can sometimes involve anion exchange, which alters the composition and effectiveness of the resulting tribofilm. researchgate.net While direct studies detailing synergy between sodium diisobutyl dithiophosphate and ZDDP are not extensively published, the underlying chemical principles suggest that their combined use would result in a complex interplay influencing the formation rate, thickness, and ultimate performance of the protective tribochemical film.

Performance within Multi-Component Additive Packages

The performance of dithiophosphate additives can be significantly affected by other components in the package. A primary example of an antagonistic interaction is with metallic detergents (e.g., calcium or magnesium sulfonates, phenates, and salicylates). lubesngreases.com Detergents are crucial for neutralizing acidic byproducts of combustion and keeping engine parts clean, but they are also surface-active and compete with antiwear additives for adsorption sites on the metal surfaces. nih.gov This competition can hinder the ability of sodium diisobutyl dithiophosphate to form a continuous and effective antiwear tribofilm, potentially leading to increased wear. nih.govnih.gov

Conversely, dispersants, which are typically nitrogenous compounds, also play a role. While their primary function is to keep soot and other contaminants suspended in the oil, they also compete for surface sites and can interfere with ZDDP antiwear film formation. nih.gov The balance between the concentration of the dithiophosphate additive and the detergent/dispersant system is therefore critical to achieving the desired antiwear performance while maintaining engine cleanliness. The formulation of an effective additive package requires a deep understanding of these competitive and cooperative interactions to ensure each component, including sodium O,O-diisobutyl dithiophosphate, can perform its intended function optimally.

Computational and Spectroscopic Investigations in Lubrication Chemistry

Molecular Dynamics Simulations of Additive-Surface Interactions

Molecular Dynamics (MD) simulations have become a powerful tool for investigating the tribological behavior of lubricant additives at the atomic scale, providing insights that are difficult to obtain through experimental methods alone. These simulations model the interactions between individual atoms and molecules, allowing researchers to observe the dynamic processes of additive adsorption, decomposition, and tribofilm formation on a metal surface under boundary lubrication conditions.

In the context of sodium O,O-diisobutyl dithiophosphate, MD simulations can elucidate the fundamental mechanisms of its antiwear action. Simulations typically model a layer of the lubricant additive placed between two sliding iron or iron oxide surfaces. By applying pressure and shear, researchers can observe the tribochemical reactions that lead to the formation of a protective film. mdpi.com Ab initio MD, which is based on quantum mechanics, can model the breaking and forming of chemical bonds during these reactions. mdpi.com Studies on model phosphorus-based additives have shown that under sufficient load (e.g., 2 GPa), molecular dissociation occurs, initiating the process of film formation. mdpi.com

Simulations of phosphate-based systems on iron oxide surfaces suggest that the antiwear mechanism involves a pressure and shear-induced chemical reaction between the phosphate (B84403) molecules and the surface. tribonet.org This leads to the formation of a mixed metal-phosphate glass. The simulation can track the reaction pathways, adsorption configurations of molecular fragments, and the ultimate structure of the resulting film. mdpi.comtribonet.org For sodium diisobutyl dithiophosphate, MD simulations would be instrumental in understanding how the sodium cation influences the structure and properties of the resulting polyphosphate film, its adhesion to the iron substrate, and its ability to withstand mechanical stresses, thereby preventing wear.

Spectroscopic Analysis of Tribological Interface Films (e.g., XPS, FTIR)

Spectroscopic techniques are essential for the chemical characterization of the thin tribological films formed by lubricant additives. X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are particularly valuable for analyzing the composition and chemical structure of these nanoscale layers.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. In tribology, XPS is used to analyze the wear tracks on surfaces after lubrication tests. For films derived from dithiophosphate additives, XPS can identify the constituent elements (e.g., sodium, phosphorus, sulfur, oxygen, and iron from the substrate) and, crucially, their oxidation states. researchgate.net Analysis of ZDDP-derived films, which are chemical analogues to those from sodium dithiophosphates, shows the formation of a glassy film composed primarily of polyphosphates. researchgate.net The O 1s XPS signal can be deconvoluted into peaks corresponding to bridging oxygen (P-O-P) and non-bridging oxygen (P=O or P-O-Metal), and the ratio of these peaks can be used to determine the average chain length of the polyphosphate network, a key factor in its antiwear performance. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the molecular vibrations within a sample. It can be used to identify functional groups present in the tribofilm. For dithiophosphate-derived films, FTIR can detect characteristic vibrations such as those from P-O-C bonds (typically in the 950-1040 cm⁻¹ region) and P=S bonds, helping to track the decomposition of the original additive molecule and the formation of new phosphate structures on the surface. researchgate.net

The combined use of these spectroscopic techniques allows for a detailed reconstruction of the tribochemical processes. For a film formed from sodium O,O-diisobutyl dithiophosphate, XPS would be expected to identify a sodium iron polyphosphate glass, while FTIR would confirm the transformation of the original dithiophosphate structure into this protective phosphate network.

Interactive Data Table: Representative XPS Binding Energies for Tribofilm Analysis

This table shows typical binding energy ranges for elements found in tribofilms derived from dithiophosphate additives. These values are used to identify the chemical states of elements within the protective film.

| Element (Core Level) | Chemical Species | Typical Binding Energy (eV) |

| P 2p | Polyphosphate (e.g., (NaPO₃)ₙ) | 133.5 - 134.5 |

| S 2p | Metal Sulfide (B99878) (e.g., FeS) | 161.0 - 162.5 |

| S 2p | Sulfate (SO₄²⁻) | 168.0 - 169.5 |

| O 1s | Metal Oxide (e.g., Fe₂O₃) | 529.5 - 530.5 |

| O 1s | Non-Bridging Oxygen (P=O, P-O⁻) | 531.0 - 532.0 |

| O 1s | Bridging Oxygen (P-O-P) | 532.5 - 533.5 |

| Fe 2p₃/₂ | Metallic Iron (Fe⁰) | ~707.0 |

| Fe 2p₃/₂ | Iron (II/III) Oxides/Phosphates | 710.0 - 712.0 |

| Na 1s | Sodium Ions (Na⁺) in Phosphate | ~1072.0 |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating sodium O,O-diisobutyl dithiophosphate (B1263838) from complex matrices and for its precise identification.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of sodium O,O-diisobutyl dithiophosphate. A reverse-phase (RP) HPLC method offers a straightforward approach for its separation. sielc.com In this method, a non-polar stationary phase is used in conjunction with a polar mobile phase. For instance, a C18 or a specialized reverse-phase column with low silanol (B1196071) activity can be employed. sielc.com The mobile phase typically consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid to control the pH and ensure good peak shape. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile acids like formic acid are used in place of phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Typical HPLC Parameters for Sodium O,O-diisobutyl dithiophosphate Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or C18, 3 µm particle size |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Purity assessment, impurity profiling, and pharmacokinetic studies |

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that offers high sample throughput and is well-suited for the analysis of less volatile compounds like sodium O,O-diisobutyl dithiophosphate. iipseries.org The separation is achieved on HPTLC plates coated with a stationary phase, such as silica (B1680970) gel. iipseries.org The choice of the mobile phase is critical for achieving good separation and typically consists of a mixture of solvents with varying polarities.

Detection in HPTLC can be performed in-situ on the plate. For compounds with a suitable chromophore, UV absorption is a common detection method. iipseries.org The plate is illuminated with UV light (commonly at 254 nm or 366 nm), and the analyte zones appear as dark spots against a fluorescent background. umich.edu For enhanced sensitivity and selectivity, fluorescence detection can be employed if the compound is naturally fluorescent or can be derivatized to form a fluorescent product. researchgate.net The separated zones can be quantified by densitometry, which measures the intensity of the light reflected or transmitted from the spot. iipseries.org

Table 2: HPTLC System Components and Detection Modes

| Component/Parameter | Description |

|---|---|

| Stationary Phase | HPTLC plates with silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents, optimized for separation |

| Detection Modes | UV absorption at 254 nm or 366 nm, Fluorescence detection (if applicable) |

| Quantification | Densitometric scanning of the chromatogram |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While sodium O,O-diisobutyl dithiophosphate is a salt and thus non-volatile, it can be analyzed by GC after a derivatization step to convert it into a more volatile and thermally stable analogue. Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl (B98337) group.

The coupling of GC with Mass Spectrometry (GC-MS) provides a highly sensitive and selective method for both qualitative and quantitative analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra of the individual components, allowing for their definitive identification by comparing the obtained spectra with library spectra. nih.gov The mass spectrometer can be operated in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds. dphen1.com

Table 3: GC-MS Analysis Parameters (Hypothetical for a Derivatized Analyte)

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar |

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| MS Ionization | Electron Ionization (EI) |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of sodium O,O-diisobutyl dithiophosphate and for its quantification.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. diva-portal.org The absorption of UV-Vis radiation is related to the electronic transitions within the molecule. diva-portal.org A UV-Vis spectrum provides information about the wavelengths of maximum absorbance (λmax), which can be characteristic of certain functional groups or chromophores within the molecule.

For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. youtube.com A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. youtube.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. globalresearchonline.net

Table 4: Principles of UV-Vis Spectrophotometric Quantification

| Principle | Description |

|---|---|

| Beer-Lambert Law | A = εbc (where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration) |

| λmax | The wavelength at which the maximum absorbance occurs, providing the highest sensitivity for quantification. |

| Calibration Curve | A plot of absorbance versus concentration for a series of standard solutions. |

| Application | Routine quantification of the compound in solutions. |

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).